molecular formula C10H15N5 B13638307 1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine

1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine

Cat. No.: B13638307
M. Wt: 205.26 g/mol
InChI Key: SYKQTWZDUJTRIJ-UHFFFAOYSA-N
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Description

1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine is a heterocyclic compound that belongs to the class of bipyrazoles

Chemical Reactions Analysis

1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can lead to the formation of nitro derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a bioactive molecule due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties. Additionally, in the industry, it can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine can be compared with other similar compounds such as 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine The presence of different functional groups can significantly influence their properties and applications .

Conclusion

1-Methyl-4-propyl-1h,2’h-[3,3’-bipyrazol]-5-amine is a versatile compound with a wide range of applications in various scientific fields. Its unique structural features and reactivity make it an important compound for further research and development.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

2-methyl-4-propyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-3-4-7-9(8-5-6-12-13-8)14-15(2)10(7)11/h5-6H,3-4,11H2,1-2H3,(H,12,13)

InChI Key

SYKQTWZDUJTRIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C2=CC=NN2)C)N

Origin of Product

United States

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